molecular formula C23H24ClN3O3 B12413600 MtTMPK-IN-2

MtTMPK-IN-2

Cat. No.: B12413600
M. Wt: 425.9 g/mol
InChI Key: FRJHYGUJISWRJE-UHFFFAOYSA-N
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Description

MtTMPK-IN-2, also known as compound 15, is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase. This enzyme is crucial for the synthesis of thymidine triphosphate, which is essential for DNA replication and repair in Mycobacterium tuberculosis. The compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv strain with an IC50 value of 1.1 micromolar and a minimum inhibitory concentration of 12.5 micromolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MtTMPK-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: MtTMPK-IN-2 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

MtTMPK-IN-2 has several scientific research applications, including:

Mechanism of Action

MtTMPK-IN-2 exerts its effects by inhibiting the enzyme thymidylate kinase in Mycobacterium tuberculosis. This enzyme is responsible for the phosphorylation of thymidine monophosphate to thymidine diphosphate, a crucial step in the synthesis of thymidine triphosphate. By inhibiting this enzyme, this compound disrupts DNA synthesis and repair, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

    MtTMPK-IN-1: Another inhibitor of Mycobacterium tuberculosis thymidylate kinase with similar inhibitory activity.

    MtTMPK-IN-3: A compound with a different chemical structure but similar mechanism of action.

Uniqueness: MtTMPK-IN-2 is unique due to its high potency and selectivity for Mycobacterium tuberculosis thymidylate kinase. Its specific chemical structure allows for effective inhibition of the enzyme, making it a valuable tool in tuberculosis research and drug development .

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

1-[1-[[3-(3-chlorophenoxy)phenyl]methyl]piperidin-4-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C23H24ClN3O3/c1-16-14-27(23(29)25-22(16)28)19-8-10-26(11-9-19)15-17-4-2-6-20(12-17)30-21-7-3-5-18(24)13-21/h2-7,12-14,19H,8-11,15H2,1H3,(H,25,28,29)

InChI Key

FRJHYGUJISWRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC(=CC=C4)Cl

Origin of Product

United States

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